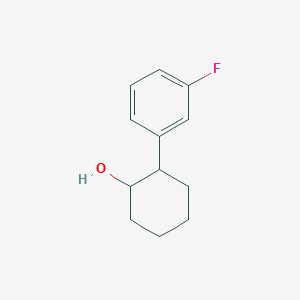![molecular formula C21H26BClO4 B13920087 2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)
2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-iodoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: The compound can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Alkenes: Also formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
科学研究应用
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
作用机制
The primary mechanism of action for 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the Suzuki-Miyaura coupling reaction. The compound acts as a boron reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds.
Uniqueness
2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a preferred reagent in many synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions compared to other boron reagents .
属性
分子式 |
C21H26BClO4 |
|---|---|
分子量 |
388.7 g/mol |
IUPAC 名称 |
2-[5-chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H26BClO4/c1-20(2)21(3,4)27-22(26-20)19-12-17(23)9-8-16(19)14-25-13-15-6-10-18(24-5)11-7-15/h6-12H,13-14H2,1-5H3 |
InChI 键 |
SXNNERXOUVEMAV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)COCC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


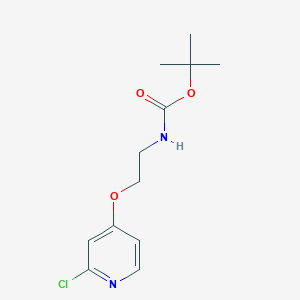
![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
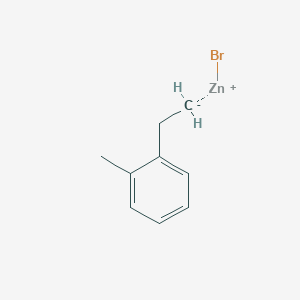
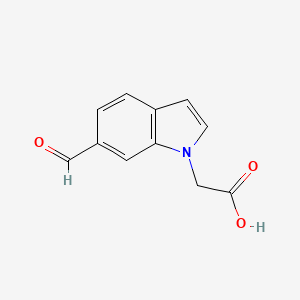
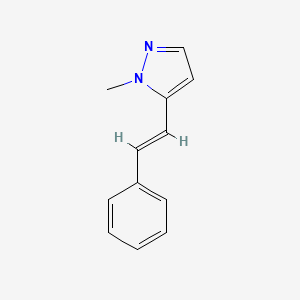

![1-(5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl)ethane-1,2-diol](/img/structure/B13920034.png)
![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B13920046.png)

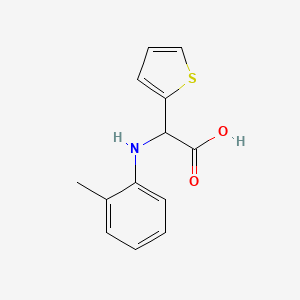
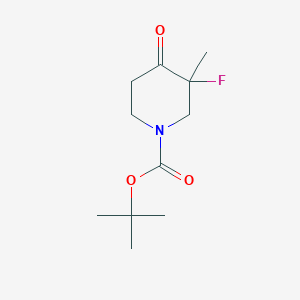
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
